Cas no 83074-06-0 (Hydrazinecarboxamide, 1-(phenylmethyl)-)

Hydrazinecarboxamide, 1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarboxamide, 1-(phenylmethyl)-
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- Inchi: 1S/C8H11N3O/c9-8(12)11(10)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,12)
- InChI Key: JEDWHBKGOBWWFS-UHFFFAOYSA-N
- SMILES: N(C(N)=O)(CC1=CC=CC=C1)N
Experimental Properties
- Density: 1.232±0.06 g/cm3(Predicted)
- Melting Point: 135-136 °C(Solv: chloroform (67-66-3); ligroine (8032-32-4))
- Boiling Point: 336.6±35.0 °C(Predicted)
- pka: 15.91±0.50(Predicted)
Hydrazinecarboxamide, 1-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781139-1.0g |
1-amino-1-benzylurea |
83074-06-0 | 1.0g |
$0.0 | 2023-03-16 |
Hydrazinecarboxamide, 1-(phenylmethyl)- Related Literature
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on Hydrazinecarboxamide, 1-(phenylmethyl)-
Hydrazinecarboxamide, 1-(phenylmethyl)-: A Comprehensive Overview
Hydrazinecarboxamide, 1-(phenylmethyl)-, also identified by the CAS Registry Number 83074-06-0, is a compound of significant interest in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in advanced chemical systems. Recent studies have highlighted its role in the development of novel materials and its influence on catalytic processes, making it a subject of extensive research.
The molecular structure of hydrazinecarboxamide, 1-(phenylmethyl)- is characterized by a hydrazine derivative with a phenylmethyl substituent. This substitution imparts distinctive electronic and steric properties to the molecule, which are crucial for its functionality in different chemical environments. Researchers have explored its behavior in various reaction conditions, revealing its potential as a precursor in the synthesis of complex organic compounds.
One of the most notable advancements involving hydrazinecarboxamide, 1-(phenylmethyl)- is its application in the development of high-performance polymers. Recent studies have demonstrated that this compound can serve as a building block for creating polymers with enhanced thermal stability and mechanical strength. These polymers have shown promise in aerospace and automotive industries, where materials with superior durability are essential.
Moreover, hydrazinecarboxamide, 1-(phenylmethyl)- has been investigated for its role in catalytic systems. Its ability to act as a ligand in metal-catalyzed reactions has opened new avenues for asymmetric catalysis. This property is particularly valuable in the pharmaceutical industry, where precise control over molecular geometry is critical for drug development.
In terms of environmental impact, studies have focused on the biodegradation and toxicity profiles of hydrazinecarboxamide, 1-(phenylmethyl)-. Research indicates that under specific conditions, this compound can undergo biodegradation without posing significant risks to aquatic ecosystems. However, further investigations are required to fully understand its long-term environmental effects.
The synthesis of hydrazinecarboxamide, 1-(phenylmethyl)- involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent optimizations of these steps have led to higher yields and improved purity levels, making it more accessible for industrial applications.
Looking ahead, the potential applications of hydrazinecarboxamide, 1-(phenylmethyl)- continue to expand. Its integration into nanotechnology and green chemistry initiatives presents exciting opportunities for sustainable development. Researchers are actively exploring its use in bio-based materials and energy storage systems.
In conclusion, hydrazinecarboxamide, 1-(phenylmethyl)- (CAS No: 83074-06-0) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and adaptability make it a focal point for ongoing research and innovation.
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